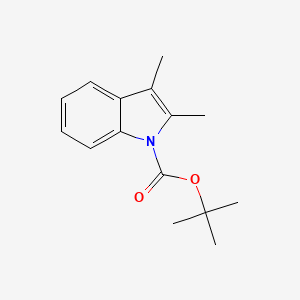

tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate

Description

tert-Butyl 2,3-dimethyl-1H-indole-1-carboxylate is a substituted indole derivative featuring a tert-butyl carbamate group at the 1-position and methyl groups at the 2- and 3-positions of the indole ring. This compound is structurally significant due to its role as a synthetic intermediate in pharmaceuticals and organic chemistry. The tert-butyl carbamate (Boc) group serves as a protective moiety for the indole nitrogen, enabling selective functionalization at other positions during multi-step syntheses . The methyl substituents at C2 and C3 influence steric and electronic properties, modulating reactivity and interactions in biological or material systems.

Properties

IUPAC Name |

tert-butyl 2,3-dimethylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-10-11(2)16(14(17)18-15(3,4)5)13-9-7-6-8-12(10)13/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUGZZPQJQFYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate typically involves the reaction of 2,3-dimethylindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,3-dimethyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Organic Synthesis

Reactivity and Synthetic Utility

tert-Butyl 2,3-dimethyl-1H-indole-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It can undergo several reactions, including:

- Nucleophilic Substitution : The carboxylate group can be replaced by nucleophiles, allowing for the formation of derivatives that may exhibit enhanced biological activity.

- Cyclization Reactions : This compound can participate in cyclization to form complex indole derivatives, which are valuable in pharmaceutical development.

Example Reaction

A notable reaction involves the use of this compound in the synthesis of novel indole-based ligands for cannabinoid receptors. These ligands have shown potential for therapeutic applications in pain management and neuroprotection .

Medicinal Chemistry

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities:

- Anticancer Properties : Studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could lead to new treatments for inflammatory diseases .

Case Study: Anticancer Activity

A study published in Frontiers in Pharmacology explored the anticancer effects of modified indole derivatives. The results indicated that specific substitutions on the this compound scaffold enhanced cytotoxicity against breast cancer cells .

Materials Science

Application in Organic Light Emitting Diodes (OLEDs)

this compound has been investigated as a potential material for OLEDs due to its favorable photophysical properties. The compound's ability to form stable thin films makes it suitable for use as a host material in blue phosphorescent OLEDs.

Performance Metrics

In experimental setups, OLEDs utilizing this compound have achieved high external quantum efficiency (EQE) values, indicating effective light emission and energy conversion. For instance, devices incorporating this material demonstrated EQE values exceeding 8%, which is competitive within the field of organic electronics .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis of cannabinoid receptor ligands | Enhanced biological activity observed |

| Medicinal Chemistry | Anticancer drug development | Induced apoptosis in cancer cell lines |

| Materials Science | OLED fabrication | Achieved EQE > 8% |

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives can interact with enzymes, receptors, and other biomolecules. They may inhibit or activate specific pathways, leading to their observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- tert-Butyl 5-Acetoxy-1,2-dimethyl-1H-indole-3-carboxylate (): Substituents: Methyl groups at C1 and C2; acetoxy at C3. The acetoxy group at C5 provides a site for nucleophilic substitution, unlike the 2,3-dimethyl analog. NMR Data: The C2-methyl in this compound appears as a singlet at δ 2.52 in ¹H NMR, while the 2,3-dimethyl analog would exhibit distinct splitting patterns due to proximity of the two methyl groups .

tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate () :

- Substituents: Chloro at C4; hydroxymethyl at C3.

- Electronic Effects: The electron-withdrawing chloro group decreases electron density at C4, directing electrophilic attacks to C6 or C5. The hydroxymethyl group at C3 offers hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic 2,3-dimethyl analog .

Functional Group Diversity and Reactivity

(S)-tert-Butyl 1-(Chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate () :

- Substituents: Chloromethyl at C1; hydroxy at C5; benzo-fused ring.

- Applications: The chloromethyl group allows alkylation reactions, while the extended aromatic system (benzoindole) enhances π-π stacking in material science. The 2,3-dimethyl analog’s simpler structure is advantageous for straightforward synthetic pathways .

Steric and Conformational Effects

- tert-Butyl 2-Cyclopropyl-1H-indole-1-carboxylate (): Substituent: Cyclopropyl at C2. This contrasts with the 2,3-dimethyl analog, where methyl groups impose minimal conformational distortion .

tert-Butyl 7-Bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate () :

Research Implications

The tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate and its analogs demonstrate the interplay between substituent position, electronic effects, and steric demands. Methyl groups enhance lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates, while halogenated derivatives enable site-specific modifications. Future research could explore catalytic applications or bioactivity screening, leveraging the structural diversity of these compounds.

Biological Activity

Introduction

Tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an indole ring system, which is known for its diverse biological activities. The tert-butyl ester group enhances its lipophilicity and stability, making it suitable for various biological applications.

Research indicates that compounds with indole structures can interact with multiple biological targets, including receptors and enzymes involved in signaling pathways. The specific interactions of this compound have not been extensively characterized; however, related indole derivatives have shown promise in modulating G-protein-coupled receptors (GPCRs), which are critical in many physiological processes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antioxidant | Indole derivatives often exhibit antioxidant properties, potentially mitigating oxidative stress in cells. |

| Neuroprotective | Some studies suggest that indole compounds can protect neuronal cells from damage. |

| Anti-inflammatory | Indoles may modulate inflammatory pathways, providing therapeutic effects in inflammatory diseases. |

| Antiviral | Related compounds have shown activity against various viral strains, indicating potential antiviral properties. |

Case Studies

- Neuroprotective Effects

- Antioxidant Activity

- Antiviral Properties

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Modifications to the indole structure can significantly influence potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution at C-2 or C-3 | Alters receptor binding affinity and selectivity. |

| Ester vs. Acid Forms | Esters generally enhance lipophilicity and cellular uptake compared to their acid counterparts. |

| Size and Nature of Substituents | Larger or more polar substituents can affect solubility and bioavailability. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via a multi-step pathway involving indole core functionalization. For example, alkylation of the indole nitrogen with tert-butyl chloroformate, followed by regioselective methylation at the 2- and 3-positions. Key intermediates are validated using NMR (e.g., , ) and HPLC-MS to confirm purity and regiochemistry. Crystallographic validation (e.g., single-crystal X-ray diffraction) may resolve ambiguities in substituent positioning .

Q. How is the molecular structure confirmed post-synthesis?

- Methodology :

- X-ray crystallography : Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensures accurate bond lengths/angles .

- ORTEP-3 visualization: Generates thermal ellipsoid plots to assess disorder or dynamic motion in the crystal lattice .

- Torsional angle analysis : Validates steric interactions between the tert-butyl group and methyl substituents (e.g., Cremer-Pople puckering parameters for ring systems) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use fume hoods and PPE (gloves, lab coats) due to limited toxicity data .

- Avoid aqueous reactions unless stability is confirmed (risk of Boc-group hydrolysis) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) be resolved during refinement?

- Methodology :

- SHELXL constraints : Apply restraints for disordered tert-butyl groups or methyl rotamers. Use TWIN commands for twinned crystals .

- Hydrogen bonding analysis : Apply graph-set notation (e.g., ) to identify supramolecular motifs influencing packing .

- Validation tools : Cross-check with PLATON or Mercury to detect outliers in geometric parameters .

Q. What strategies minimize byproducts during Boc-protection of 2,3-dimethylindole?

- Experimental Design :

- Temperature control : Perform reactions at 0–5°C to suppress over-alkylation .

- Catalyst screening : Test Lewis acids (e.g., DMAP) to enhance regioselectivity .

- In-situ monitoring : Use FT-IR to track carbonyl stretching (~1740 cm) for Boc-group incorporation .

Q. How do steric effects from the tert-butyl group influence conformational dynamics?

- Analysis :

- DFT calculations : Compare optimized geometries (e.g., Gaussian 16) with crystallographic data to assess steric strain .

- Torsion angle libraries : Use Cambridge Structural Database (CSD) to benchmark deviations in dihedral angles (e.g., C1-N1-C(O)-O) .

Contradictions & Limitations

- Toxicity data : Limited ecotoxicological profiles require assumption of high precaution (e.g., OECD 201/202 assays not performed) .

- Crystallographic disorder : tert-Butyl groups often exhibit rotational disorder, complicating electron density maps .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.